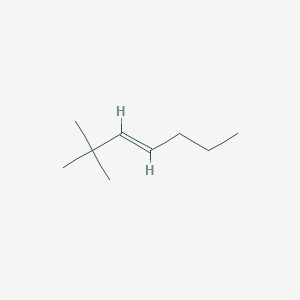

trans-2,2-Dimethyl-3-heptene

Description

Contextualization within Branched Alkene Chemistry

Alkenes, or olefins, are hydrocarbons containing at least one carbon-carbon double bond and are fundamental components in organic chemistry. nih.govnist.gov The reactivity of an alkene is primarily centered at the electron-rich π-bond, making it susceptible to electrophilic addition and other reactions. msu.eduperlego.com The substitution pattern of the double bond—referring to the number of alkyl groups attached to the sp²-hybridized carbons—profoundly influences its stability. Generally, alkene stability increases with the number of alkyl substituents.

Branched alkenes, such as trans-2,2-dimethyl-3-heptene, are a subclass characterized by non-linear carbon chains. The branching can introduce significant steric hindrance, which is the spatial crowding around a reactive site that can impede the approach of reagents. msu.edumdpi.com This steric factor can dramatically alter the reactivity and selectivity of reactions compared to their linear counterparts. For instance, sterically hindered alkenes can be challenging substrates in catalytic processes like hydrogenation and Heck reactions, often requiring specialized catalysts or reaction conditions to overcome low reactivity. nih.govnih.gov The study of branched alkenes is crucial for understanding how molecular architecture dictates chemical behavior, a key principle in physical organic chemistry and synthetic design. mdpi.comnih.gov

Significance of the trans-Configuration in Stereochemical Research

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a critical aspect of chemical research, as different stereoisomers can have distinct physical and biological properties. numberanalytics.comresearchgate.netbyjus.com In alkenes, the restricted rotation around the carbon-carbon double bond gives rise to cis-trans (or geometric) isomerism. researchgate.netfiveable.me The trans-configuration, where substituents are on opposite sides of the double bond plane, is generally more thermodynamically stable than the corresponding cis-configuration in acyclic systems. wikipedia.orgrsc.org This increased stability is attributed to the minimization of steric strain, as the bulky substituent groups are positioned further apart. rsc.org

The preference for the trans isomer has significant implications in synthesis. Many elimination reactions, such as the E2 reaction, are stereospecific and their outcomes can be directed to favor the formation of the more stable trans-alkene. iwu.eduutdallas.edu Furthermore, developing synthetic methods that can selectively produce one stereoisomer over another is a major goal in organic chemistry. thieme-connect.comorganic-chemistry.orgnih.gov Compounds like this compound serve as excellent models for studying the stereochemical course of reactions. The pronounced steric environment of its tert-butyl group magnifies the energetic differences between transition states, often leading to high stereoselectivity and providing clear data for mechanistic investigations. msu.eduiwu.edu The synthesis of trans-alkenes with high fidelity is essential in the production of pharmaceuticals, agrochemicals, and materials where specific geometric arrangements are required for activity. numberanalytics.com

Historical Overview of Research on Analogous Branched Heptenes

Early investigations into branched hydrocarbons date back to the 1920s. In 1928, G.W. Stewart conducted X-ray diffraction studies on various isomers of heptane (B126788), including branched structures like 2-methylhexane (B165397) and dimethylpentanes. aps.org These studies were foundational in understanding how branching affects the physical packing and effective diameter of hydrocarbon chains, predating the detailed mechanistic understanding of their synthesis and reactivity. aps.org

The ability to synthesize specific alkene isomers, including branched heptenes, advanced significantly with the development of key olefination reactions. The Wittig reaction, discovered in the 1950s, provided a reliable method for forming carbon-carbon double bonds from carbonyl compounds, although controlling the stereoselectivity could be challenging. mdpi.com A major breakthrough came in 1973 with the Julia olefination, which offered a powerful method for producing alkenes and was later refined to provide excellent stereoselectivity, strongly favoring the formation of trans-alkenes. wikipedia.org

More recent research has focused on the catalytic isomerization and hydroisomerization of alkanes and alkenes for producing high-octane gasoline components. Studies on the isomerization of n-heptane, for example, investigate the formation of various branched isomers, including dimethylpentanes and methylhexanes, over different catalysts. rsc.orgresearchgate.net These studies are critical for industrial applications and provide insight into the behavior of branched C7 hydrocarbon skeletons under catalytic conditions. The investigation of specific branched heptene (B3026448) isomers like this compound builds upon this long history, leveraging modern synthetic and analytical techniques to explore the nuanced effects of steric hindrance and stereochemistry on chemical reactivity. nih.govaip.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (3E)-2,2-Dimethylhept-3-ene | nih.gov |

| Synonyms | This compound; (E)-2,2-Dimethylhept-3-ene | nist.govnist.gov |

| CAS Number | 19550-75-5 | nih.govnist.govnist.gov |

| Molecular Formula | C₉H₁₈ | nih.gov |

| Molecular Weight | 126.24 g/mol | nih.gov |

| Appearance | Colorless liquid | msu.edu |

| InChI Key | BQOCYCICSYUPRF-BQYQJAHWSA-N | nist.govnist.gov |

Interactive Data Table: Spectroscopic Data for this compound Note: Specific peak values can vary based on solvent and experimental conditions. The data below represents typical expected values.

| Spectroscopy Type | Characteristic Peaks / Regions | Interpretation | Source(s) |

| ¹H NMR | ~5.4 ppm (multiplet, 2H) | Vinylic protons (CH =CH ) | rsc.org |

| ~2.0 ppm (quartet, 2H) | Allylic protons (-CH ₂-CH=) | ||

| ~1.0 ppm (singlet, 9H) | tert-Butyl protons (-C(CH ₃)₃) | ||

| ~0.9 ppm (triplet, 3H) | Terminal methyl protons (-CH₂CH ₃) | ||

| ¹³C NMR | ~135-140 ppm | Vinylic carbons (C H=C H) | |

| ~35 ppm | Quaternary carbon (C (CH₃)₃) | ||

| ~29 ppm | tert-Butyl carbons (-C(C H₃)₃) | ||

| IR Spectroscopy | ~3020 cm⁻¹ | =C-H stretch (vinylic) | researchgate.net |

| ~2960 cm⁻¹ | C-H stretch (aliphatic) | researchgate.net | |

| ~1670 cm⁻¹ | C=C stretch | thieme-connect.de | |

| ~965 cm⁻¹ | =C-H bend (trans-disubstituted, out-of-plane) | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(E)-2,2-dimethylhept-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-5-6-7-8-9(2,3)4/h7-8H,5-6H2,1-4H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOCYCICSYUPRF-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880821 | |

| Record name | 2,2-dimethyl-3-heptene trans | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19550-75-5 | |

| Record name | (3E)-2,2-Dimethyl-3-heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19550-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-2,2-Dimethylhept-3-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-dimethyl-3-heptene trans | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2,2-dimethylhept-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations

Unimolecular Elimination (E1) Pathways for Alkene Formation

Unimolecular elimination (E1) reactions are a cornerstone in the synthesis of alkenes, including trans-2,2-Dimethyl-3-heptene. fiveable.menumberanalytics.com These reactions proceed in a two-step mechanism, the first of which is the formation of a carbocation intermediate. numberanalytics.comlibretexts.orglibretexts.org This initial step, the ionization of the substrate, is the rate-determining step of the reaction. numberanalytics.com The second step involves the deprotonation of a carbon adjacent to the carbocation, leading to the formation of a double bond. libretexts.orglibretexts.org

A common and effective method for synthesizing this compound is the acid-catalyzed dehydration of 2,2-dimethyl-3-heptanol (B100318). In this process, an alcohol is heated in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to induce the elimination of a water molecule and form an alkene. wikipedia.orglibretexts.orglibretexts.org The reaction proceeds via an E1 mechanism. libretexts.org

The mechanism begins with the protonation of the hydroxyl group of 2,2-dimethyl-3-heptanol by the acid catalyst. This converts the poor leaving group (-OH) into a much better leaving group, water (H₂O). libretexts.orglibretexts.orgmasterorganicchemistry.com The subsequent departure of the water molecule results in the formation of a secondary carbocation at the third carbon of the heptane (B126788) chain. libretexts.orgyoutube.com

A crucial aspect of E1 reactions involving carbocation intermediates is the possibility of rearrangements to form more stable carbocations. libretexts.orgucalgary.calibretexts.org In the case of the dehydration of 2,2-dimethyl-3-heptanol, the initially formed secondary carbocation can undergo a 1,2-hydride shift or a 1,2-methyl shift. libretexts.orgucalgary.ca Given the structure of 2,2-dimethyl-3-heptanol, a 1,2-methyl shift is plausible, where a methyl group from the adjacent quaternary carbon migrates to the carbocation center. This rearrangement would lead to a more stable tertiary carbocation. youtube.comucalgary.ca The formation of this rearranged carbocation can lead to a mixture of alkene products. libretexts.org However, to obtain this compound as the major product, conditions are often optimized to favor elimination from the initial secondary carbocation before significant rearrangement occurs.

The stability of carbocations follows the order: tertiary > secondary > primary. libretexts.orgucalgary.ca This stability is attributed to hyperconjugation, the interaction of the filled C-H or C-C sigma bonds with the empty p-orbital of the carbocation. libretexts.org

The concentration of the acid catalyst and the reaction temperature are critical parameters that significantly influence the outcome of the dehydration reaction, particularly the distribution of isomeric alkene products. appliedcatalysts.com

Catalyst Concentration: Higher concentrations of the acid catalyst can accelerate the rate of protonation and subsequent dehydration. However, excessively high concentrations might also promote side reactions, including polymerization of the resulting alkene.

Temperature: The reaction temperature plays a pivotal role in determining the major product. According to Zaitsev's rule, at higher temperatures, the more substituted (and thus more stable) alkene is generally the major product. wikipedia.org For the dehydration of 2,2-dimethyl-3-heptanol, this would favor the formation of 2,3-dimethyl-2-heptene if rearrangement occurs. To selectively synthesize this compound, carefully controlled temperatures are necessary. libretexts.org Lowering the temperature might favor the kinetic product, which in some cases could be the less substituted alkene, but this can also slow down the reaction rate considerably. cardiff.ac.uk The required temperature for alcohol dehydration decreases with increasing substitution of the carbon bearing the hydroxyl group. libretexts.orglibretexts.org

Table 1: General Temperature Ranges for Alcohol Dehydration

| Alcohol Type | Temperature Range (°C) |

|---|---|

| Primary | 170 - 180 |

| Secondary | 100 - 140 |

| Tertiary | 25 - 80 |

This table is based on general principles of alcohol dehydration. libretexts.orglibretexts.org

Besides alcohols, other substrates can serve as precursors for the synthesis of branched alkenes like this compound via E1-type mechanisms. Alkyl halides, particularly tertiary and secondary ones, can undergo E1 elimination in the presence of a weak base and a polar protic solvent. libretexts.orgrutgers.edu The mechanism is analogous to alcohol dehydration, involving the formation of a carbocation intermediate upon the departure of the halide leaving group. libretexts.org

Acid-Catalyzed Dehydration of 2,2-Dimethyl-3-heptanol and Related Precursors

Bimolecular Elimination (E2) Reactions in this compound Synthesis

Bimolecular elimination (E2) reactions offer an alternative and often more controlled route for the synthesis of alkenes. wikipedia.orglibretexts.org Unlike E1 reactions, the E2 mechanism is a single-step, concerted process where the base abstracts a proton, and the leaving group departs simultaneously to form the double bond. libretexts.org This mechanism avoids the formation of a discrete carbocation intermediate, thus preventing rearrangements and often leading to a more specific product. masterorganicchemistry.com

The dehydrohalogenation of a 2,2-dimethyl-3-heptyl halide (e.g., bromide or chloride) using a strong, non-nucleophilic base is a viable method for preparing this compound. bingol.edu.tr

The success of an E2 reaction is highly dependent on the stereochemistry of the substrate. For the reaction to proceed efficiently, the hydrogen to be abstracted and the leaving group must be in an anti-periplanar conformation. libretexts.org This stereochemical requirement dictates which isomeric alkene will be formed. In the case of forming this compound, the specific stereoisomer of the 2,2-dimethyl-3-heptyl halide precursor and the choice of base are critical.

A bulky base, such as potassium tert-butoxide (t-BuOK), is often employed to favor elimination over substitution (SN2) reactions. The use of a bulky base can also influence the regioselectivity of the elimination, sometimes favoring the formation of the less substituted alkene (Hofmann product) over the more substituted one (Zaitsev product). rutgers.edu However, for the synthesis of the thermodynamically more stable trans-alkene, conditions are typically chosen to favor the Zaitsev product.

Table 2: Comparison of E1 and E2 Reactions for Alkene Synthesis

| Feature | E1 Reaction | E2 Reaction |

|---|---|---|

| Mechanism | Two steps, carbocation intermediate numberanalytics.comlibretexts.orglibretexts.org | One concerted step libretexts.org |

| Rate Law | Unimolecular, rate = k[substrate] libretexts.orglibretexts.org | Bimolecular, rate = k[substrate][base] libretexts.org |

| Base | Weak base required libretexts.orglibretexts.org | Strong base required libretexts.org |

| Substrate | Favored for 3° and 2° substrates fiveable.me | Can occur with 1°, 2°, and 3° substrates wikipedia.org |

| Rearrangements | Common due to carbocation intermediate libretexts.orgucalgary.ca | Not possible masterorganicchemistry.com |

| Stereochemistry | No specific requirement for H and LG orientation libretexts.org | Requires anti-periplanar geometry of H and LG libretexts.org |

Base-Mediated Dehydrohalogenation of 2,2-Dimethyl-3-heptyl Halides

Stereoelectronic Requirements for Anti-Periplanar Elimination in Heptene (B3026448) Systems

The E2 (bimolecular elimination) reaction is a primary route for the synthesis of alkenes, and its stereochemical course is dictated by strict stereoelectronic requirements. For an E2 reaction to proceed efficiently, the hydrogen atom to be abstracted and the leaving group must be in an anti-periplanar arrangement. ucalgary.cachemistrysteps.com This specific spatial orientation, where the two groups are in the same plane but on opposite sides of the carbon-carbon bond, allows for the optimal overlap of the developing p-orbitals to form the new pi bond of the alkene. ucalgary.ca This alignment corresponds to a staggered conformation, which is energetically favorable. ucalgary.ca

In acyclic systems like those leading to this compound, free rotation around the carbon-carbon single bond generally permits the molecule to adopt the necessary anti-periplanar conformation. ic.ac.uk The elimination will preferentially proceed through the lowest energy conformation that satisfies this requirement, minimizing steric interactions. ic.ac.uk For the formation of the trans isomer, the conformation where the larger alkyl groups are positioned away from each other is favored, leading to the thermodynamically more stable product.

Comparative Analysis of E1 vs. E2 Stereoselectivity in this compound Formation

Both E1 (unimolecular elimination) and E2 reactions can, in principle, lead to the formation of this compound. However, they differ significantly in their mechanisms and stereochemical outcomes. masterorganicchemistry.com

The E1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. iitk.ac.in This carbocation is planar, and the subsequent deprotonation to form the alkene can occur from either side. youtube.com Because the carbocation can freely rotate to its most stable conformation before the proton is removed, the E1 reaction generally favors the formation of the more thermodynamically stable alkene, which is typically the trans isomer. libretexts.org However, E1 reactions are often plagued by competing SN1 reactions and potential carbocation rearrangements. iitk.ac.in

The E2 reaction , being a concerted, single-step process, is highly stereospecific. The stereochemistry of the starting material directly dictates the stereochemistry of the product due to the anti-periplanar requirement. libretexts.org To form the trans alkene, the starting material must be in a specific diastereomeric form that allows for the anti-periplanar arrangement of the departing groups leading to the trans product. libretexts.org By carefully selecting the substrate and using a strong, non-nucleophilic base, the E2 pathway can be favored, offering greater control over the stereochemical outcome. masterorganicchemistry.com

| Feature | E1 Reaction | E2 Reaction |

| Mechanism | Two steps, via carbocation intermediate iitk.ac.in | One concerted step libretexts.org |

| Rate Law | Rate = k[Substrate] masterorganicchemistry.com | Rate = k[Substrate][Base] libretexts.org |

| Base Requirement | Weak base is sufficient masterorganicchemistry.com | Strong base is required libretexts.org |

| Stereoselectivity | Generally favors the more stable (trans) alkene libretexts.org | Stereospecific; depends on the stereochemistry of the starting material libretexts.org |

| Competing Reactions | SN1, rearrangements iitk.ac.in | SN2 masterorganicchemistry.com |

Emerging Synthetic Strategies for Branched Alkenes

Beyond traditional elimination reactions, modern synthetic methods offer powerful alternatives for the construction of highly substituted alkenes like this compound.

Olefin Metathesis Approaches in Heptene Synthesis

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkylidene fragments between two alkenes. nobelprize.org This Nobel Prize-winning methodology has revolutionized the synthesis of complex molecules. core.ac.uk In principle, this compound could be synthesized via a cross-metathesis reaction between two appropriately chosen simpler alkenes. core.ac.uk The reaction is catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). nobelprize.org

The success of a cross-metathesis reaction depends on several factors, including the choice of catalyst and the relative reactivity of the olefin partners. To favor the formation of the desired cross-product, one of the starting alkenes is often used in excess, or a volatile byproduct like ethylene (B1197577) is removed to drive the equilibrium. nobelprize.org While highly efficient for many applications, the synthesis of sterically hindered tetrasubstituted alkenes via metathesis can be challenging and may require the use of more reactive, specialized catalysts. d-nb.infoorganic-chemistry.org

Catalytic Oligomerization and Dimerization Pathways Leading to Branched Heptenes

The catalytic oligomerization and dimerization of smaller olefins present a commercially significant route to branched alkenes. These processes are central to the petrochemical industry for producing gasoline-range hydrocarbons and other valuable chemicals. mdpi.compurdue.edu

Branched heptenes can be synthesized through the dimerization of propylene (B89431) and butene or the oligomerization of ethylene followed by isomerization. researchgate.net These reactions are typically catalyzed by solid acid catalysts, such as zeolites or supported metal oxides, or by homogeneous transition metal complexes. researchgate.netwisc.edu For instance, cobalt- and nickel-based catalysts have been shown to be effective in the dimerization of butene to form branched C8 olefins, with the potential to be adapted for the synthesis of specific heptene isomers. researchgate.net The product distribution in these reactions is highly dependent on the catalyst system, temperature, and pressure, and often a mixture of isomers is obtained. acs.org Recent research has also explored the use of metal-organic frameworks (MOFs) with strong Brønsted acidity as catalysts for the oligomerization of light olefins. researchgate.net

Advanced Mechanistic Studies of Chemical Reactivity of Trans 2,2 Dimethyl 3 Heptene

Electrophilic Addition Reactions at the Double Bond

The electron-rich pi (π) bond of trans-2,2-Dimethyl-3-heptene serves as a nucleophile, readily attacking electrophilic species. This initiates a cascade of reactions that are fundamental to organic synthesis.

Detailed Mechanisms of Halogenation (e.g., Bromination, Chlorination)

Halogenation of alkenes, such as the reaction with bromine (Br₂) or chlorine (Cl₂), proceeds through an electrophilic addition mechanism. youtube.com The process is initiated when the halogen molecule becomes polarized as it approaches the nucleophilic double bond. libretexts.orglibretexts.org This induced polarization leads to the heterolytic cleavage of the halogen-halogen bond. libretexts.orglumenlearning.com

The mechanism involves the formation of a cyclic halonium ion intermediate. masterorganicchemistry.com For instance, in bromination, the alkene's π electrons attack one bromine atom, which simultaneously attacks back to form a three-membered ring known as a bromonium ion. youtube.com This intermediate is then attacked by the halide ion (Br⁻) generated in the first step. libretexts.org

Regioselectivity and Stereoselectivity in Dihalide Formation

The halogenation of this compound is a stereospecific reaction. The mechanism dictates an anti-addition of the two halogen atoms, meaning they add to opposite faces of the original double bond. masterorganicchemistry.commakingmolecules.com This occurs because the halide ion attacks the carbon of the cyclic halonium ion from the side opposite to the bridging halogen, in a manner similar to an Sₙ2 reaction. libretexts.orglibretexts.orglumenlearning.com

For this compound, this anti-addition results in the formation of a specific pair of enantiomers. Since both carbons of the double bond are attacked, regioselectivity in terms of which carbon gets the first halogen is not a factor. lumenlearning.commakingmolecules.com The reaction of a trans-alkene specifically yields the anti-addition product, which in this case would be a racemic mixture of (3R,4S)-3,4-dihalo-2,2-dimethylheptane and (3S,4R)-3,4-dihalo-2,2-dimethylheptane.

| Reaction | Reagent | Solvent | Intermediate | Stereochemistry | Product(s) |

| Bromination | Br₂ | CCl₄ | Cyclic Bromonium Ion | Anti-addition | Racemic mixture of (3R,4S) and (3S,4R)-3,4-dibromo-2,2-dimethylheptane |

| Chlorination | Cl₂ | CH₂Cl₂ | Cyclic Chloronium Ion | Anti-addition | Racemic mixture of (3R,4S) and (3S,4R)-3,4-dichloro-2,2-dimethylheptane |

Hydrohalogenation Mechanisms

The addition of hydrogen halides (H-X, such as HBr or HCl) to this compound is a regioselective reaction governed by Markovnikov's rule. masterorganicchemistry.comlibretexts.orgjove.com The mechanism proceeds in two main steps. pressbooks.pubmedium.com The first, and rate-determining, step is the protonation of the alkene's double bond by the hydrogen halide to form a carbocation intermediate. masterorganicchemistry.comjove.com

The proton adds to the less substituted carbon of the double bond (C4) to generate the more stable carbocation at the more substituted carbon (C3). In the case of this compound, this results in the formation of a tertiary carbocation at the C3 position. The alternative, a secondary carbocation at C4, is less stable and forms to a much lesser extent. pressbooks.pub In the second step, the halide ion (X⁻) acts as a nucleophile and rapidly attacks the electrophilic carbocation, forming the final alkyl halide product. masterorganicchemistry.compressbooks.pub Due to the presence of a planar carbocation intermediate, the halide can attack from either face, leading to a racemic mixture if a new chiral center is formed. leah4sci.com Carbocation rearrangements are possible but are not expected in this specific case as the initially formed tertiary carbocation is unlikely to rearrange to a more stable form. leah4sci.com

| Reagent | Regioselectivity | Intermediate | Major Product | Minor Product |

| HBr | Markovnikov's Rule | Tertiary Carbocation (at C3) | 3-Bromo-2,2-dimethylheptane | 4-Bromo-2,2-dimethylheptane |

| HCl | Markovnikov's Rule | Tertiary Carbocation (at C3) | 3-Chloro-2,2-dimethylheptane | 4-Chloro-2,2-dimethylheptane |

Hydration Pathways and Carbocation Intermediates

The acid-catalyzed hydration of this compound involves the addition of water across the double bond to form an alcohol. This reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄). ucalgary.calibretexts.org The mechanism is analogous to hydrohalogenation. libretexts.org

The reaction is initiated by the protonation of the alkene by the hydronium ion (H₃O⁺), which forms the most stable carbocation intermediate. chemistrysteps.com Following Markovnikov's rule, the proton adds to C4, creating a tertiary carbocation at C3. ucalgary.camasterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the carbocation. ucalgary.ca This is followed by a deprotonation step, where another water molecule removes a proton from the oxonium ion, yielding the alcohol product and regenerating the acid catalyst. ucalgary.calibretexts.org The reaction is not stereoselective because the nucleophilic attack by water can occur from either side of the planar carbocation intermediate. ucalgary.camasterorganicchemistry.com

Oxidation Processes Involving the Alkene Moiety

The double bond of this compound is also susceptible to oxidation by various reagents, leading to the formation of epoxides or diols.

Epoxidation Mechanisms with Peroxycarboxylic Acids

Epoxidation is a reaction that converts an alkene into an epoxide, a three-membered ring containing an oxygen atom. libretexts.orglibretexts.org This transformation is commonly achieved using a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA). lumenlearning.comquora.com

The mechanism is a concerted, single-step process where the oxygen atom is transferred from the peroxy acid to the alkene. libretexts.orgleah4sci.com The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. libretexts.orgquora.commasterorganicchemistry.com Therefore, the epoxidation of this compound with m-CPBA will yield the trans-epoxide. libretexts.org The reaction is considered a syn-addition, as both C-O bonds form on the same face of the double bond. leah4sci.commasterorganicchemistry.com This stereospecificity is a key feature of this concerted "butterfly mechanism." libretexts.org The reaction rate is influenced by the nature of the alkene, with more nucleophilic (electron-rich) double bonds reacting faster. libretexts.org

| Reagent | Mechanism | Stereospecificity | Product |

| m-CPBA | Concerted (Butterfly Mechanism) | Syn-addition, stereochemistry retained | trans-3,4-Epoxy-2,2-dimethylheptane |

Concerted Transition States and Stereochemical Outcomes

The reactivity of this compound in reactions that proceed through concerted transition states is largely dictated by the geometry of the alkene and the steric hindrance imposed by its substituents. In a concerted mechanism, bond-making and bond-breaking occur simultaneously, without the formation of a discrete intermediate. The stereochemical outcome of such reactions is therefore highly dependent on the spatial arrangement of the atoms in the transition state.

For this compound, the trans configuration of the double bond means that substituents on carbons 3 and 4 are on opposite sides of the molecule. This pre-existing stereochemistry is crucial in determining the stereochemistry of the product. Reactions involving a concerted, syn-addition, for example, will result in the formation of a product where the new substituents are added to the same face of the original double bond, preserving a specific stereochemical relationship that reflects the starting material's geometry. The bulky tert-butyl group at the 2-position significantly influences the approach of reagents, potentially favoring addition to the less hindered face of the double bond.

Dihydroxylation Reactions (Syn and Anti)libretexts.org

Dihydroxylation of alkenes can proceed through either syn- or anti-addition pathways, leading to vicinal diols with distinct stereochemistry. libretexts.org

Osmium Tetroxide and Catalytic Systems for Vicinal Diol Formationmasterorganicchemistry.com

Syn-dihydroxylation of this compound can be effectively achieved using osmium tetroxide (OsO₄). masterorganicchemistry.com This reaction proceeds through a concerted [3+2] cycloaddition mechanism, where the alkene's π-electrons attack the osmium center, forming a cyclic osmate ester intermediate. masterorganicchemistry.comkhanacademy.orgchemtube3d.com This intermediate is then hydrolyzed to yield the vicinal diol. chemistrysteps.com The concerted nature of the cycloaddition ensures that both oxygen atoms are delivered to the same face of the double bond, resulting in a syn-addition product. libretexts.orgmasterorganicchemistry.comchemistrysteps.com

Given the trans configuration of the starting alkene, the syn-dihydroxylation will result in the formation of a racemic mixture of enantiomeric diols. The attack of OsO₄ can occur from either the top or bottom face of the planar double bond with equal probability, leading to the (3R,4S) and (3S,4R) stereoisomers.

Due to the toxicity and high cost of osmium tetroxide, catalytic systems are often employed. libretexts.orgwikipedia.org These systems use a catalytic amount of OsO₄ in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), to regenerate the active Os(VIII) species. chemistrysteps.comwikipedia.org

Table 1: Stereochemical Outcome of Syn-Dihydroxylation of this compound

| Reactant | Reagent | Mechanism | Product Stereochemistry |

| This compound | 1. OsO₄ (catalytic), NMO2. NaHSO₃/H₂O | Concerted, Syn-addition | Racemic mixture of (3R,4S)- and (3S,4R)-2,2-dimethylheptane-3,4-diol |

Stereochemical Implications of Epoxide Ring Opening to Diolsucalgary.ca

Anti-dihydroxylation of this compound is achieved through a two-step process: epoxidation of the alkene followed by acid-catalyzed ring-opening of the resulting epoxide. libretexts.orgyoutube.com The epoxidation step, typically carried out with a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA), is a stereospecific reaction where the stereochemistry of the alkene is retained in the epoxide. For a trans-alkene, this results in a trans-epoxide.

Table 2: Stereochemical Outcome of Anti-Dihydroxylation of this compound

| Reactant | Reagents | Intermediate | Mechanism of Ring Opening | Product Stereochemistry |

| This compound | 1. m-CPBA2. H₃O⁺ | trans-3,4-epoxy-2,2-dimethylheptane | Sₙ2-like backside attack | Racemic mixture of (3R,4R)- and (3S,4S)-2,2-dimethylheptane-3,4-diol |

Ozonolysis Mechanism and Criegee Intermediate Formationmasterorganicchemistry.comorganic-chemistry.orglibretexts.org

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. masterorganicchemistry.comorganic-chemistry.orglibretexts.org The reaction of ozone with this compound proceeds through the Criegee mechanism, which involves the formation and fragmentation of a primary ozonide and the generation of Criegee intermediates (carbonyl oxides). organic-chemistry.org

Primary Ozonide Fragmentation Pathways and Product Distributionnih.gov

The initial step of ozonolysis is the 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (a 1,2,3-trioxolane). nih.govnih.gov This primary ozonide rapidly undergoes a cycloreversion to break apart into two fragments: a carbonyl compound and a carbonyl oxide, also known as the Criegee intermediate. nih.gov

For the asymmetrically substituted this compound, the fragmentation of the primary ozonide can occur in two ways, leading to two different pairs of carbonyl and Criegee intermediate fragments:

Pathway A: Fragmentation yields pivalaldehyde (2,2-dimethylpropanal) and the Criegee intermediate derived from the propyl group.

Pathway B: Fragmentation yields butyraldehyde (B50154) (butanal) and the Criegee intermediate derived from the tert-butyl group.

These fragments then recombine in a 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane). Reductive workup of the ozonide, for instance with dimethyl sulfide (B99878) (DMS), cleaves it to yield the final carbonyl products, which in this case would be a mixture of pivalaldehyde and butyraldehyde. masterorganicchemistry.com

Influence of Alkyl Substituents on Criegee Intermediate Stability and Branching Ratios

The stability of the Criegee intermediates and the preferred fragmentation pathway of the primary ozonide are influenced by the nature of the alkyl substituents on the double bond. acs.org Electron-donating alkyl groups can stabilize the electron-deficient carbon of the Criegee intermediate. The tert-butyl group, with its greater inductive effect compared to the propyl group, is expected to better stabilize a positive charge character on the adjacent carbon.

Theoretical studies on the ozonolysis of asymmetrically substituted alkenes suggest that the fragmentation of the primary ozonide may favor the pathway that leads to the formation of the more substituted, and thus more stable, Criegee intermediate. mdpi.com In the case of this compound, this would suggest that Pathway B, leading to the formation of the Criegee intermediate with the tert-butyl substituent, might be favored. However, steric effects can also play a significant role, and the bulky tert-butyl group might sterically disfavor the formation of the corresponding Criegee intermediate. rsc.org The precise branching ratio between Pathway A and Pathway B would likely depend on a complex interplay of both electronic and steric factors. acs.orgrsc.org

Table 3: Potential Fragmentation Pathways in the Ozonolysis of this compound

| Fragmentation Pathway | Carbonyl Product 1 | Criegee Intermediate 1 | Carbonyl Product 2 | Criegee Intermediate 2 |

| A | Pivalaldehyde | Propanal oxide | Butyraldehyde | 2,2-Dimethylpropanal oxide |

| B | Butyraldehyde | 2,2-Dimethylpropanal oxide | Pivalaldehyde | Propanal oxide |

Reduction Reactions

Reduction reactions of alkenes, particularly catalytic hydrogenation, are fundamental transformations in organic synthesis. For this compound, the steric environment dictates the mechanistic pathway and stereochemical outcome.

Catalytic Hydrogenation Mechanisms and Stereochemical Control in Alkane Formation

The catalytic hydrogenation of alkenes typically occurs on the surface of a heterogeneous metal catalyst, such as palladium, platinum, or nickel. youtube.com The reaction mechanism involves the adsorption of both the alkene and hydrogen gas onto the catalyst surface. The H-H bond is cleaved, and the hydrogen atoms are added across the double bond. youtube.comyoutube.com

A crucial aspect of this reaction is its stereochemistry; it proceeds via a syn-addition, meaning both hydrogen atoms add to the same face of the double bond. youtube.comyoutube.comkhanacademy.org For an acyclic and conformationally flexible molecule like this compound, this syn-addition leads to the formation of 2,2-dimethylheptane.

The stereochemical control is primarily influenced by the steric hindrance of the substituents on the alkene. The alkene must approach the catalyst surface for the reaction to occur. The bulky tert-butyl group in this compound will sterically hinder one face of the molecule more than the other, directing the approach to the catalyst. However, since the resulting alkane (2,2-dimethylheptane) has no stereocenters, the facial selectivity of the addition does not result in different stereoisomers. The primary effect of the steric hindrance is on the reaction rate. Highly substituted and sterically hindered alkenes generally undergo catalytic hydrogenation at a slower rate compared to less hindered alkenes. nih.govdrhazhan.com

Table 1: Factors Influencing Catalytic Hydrogenation of this compound

| Factor | Influence on Reaction | Mechanism Detail |

|---|---|---|

| Catalyst Surface | Provides the reaction site for H₂ and the alkene. | Heterogeneous catalysts like Pd/C, PtO₂, Raney Ni are common. |

| Steric Hindrance | The tert-butyl group slows the reaction rate by impeding access to the catalyst surface. | The less-hindered face of the alkene preferentially adsorbs onto the catalyst. |

| Stereochemistry | Proceeds via syn-addition. | Both hydrogen atoms are delivered to the same side of the C=C double bond. khanacademy.orgyoutube.com |

| Product | Formation of 2,2-dimethylheptane. | Since no new chiral centers are formed, a single achiral alkane product is obtained. |

Radical Reactions and Polymerization Initiation

The presence of allylic protons in this compound makes it susceptible to radical reactions, particularly the formation of stabilized allylic radicals.

Allylic Radical Formation and Rearrangement Pathways

Allylic C-H bonds are weaker than typical alkane C-H bonds because the resulting radical is stabilized by resonance. libretexts.orgmasterorganicchemistry.com In this compound, there are two allylic positions: C2 and C5. Abstraction of a hydrogen atom from C5 is more likely as it leads to a more stable secondary allylic radical.

Upon formation, this allylic radical exists as two resonance structures. This delocalization means that subsequent reactions, such as halogenation, can occur at either C3 or C5, potentially leading to a mixture of products and an "allylic shift" or rearrangement. wikipedia.orgmasterorganicchemistry.comdntb.gov.ua

Table 2: Analysis of Allylic Radical Formation

| Allylic Position | Hydrogen Type | Resulting Radical | Stability | Potential for Rearrangement |

|---|---|---|---|---|

| C2 | None (quaternary carbon) | N/A | N/A | N/A |

| C5 | Secondary | Secondary allylic | High (resonance stabilized) | Yes, the radical is delocalized over C3 and C5. |

Chain Propagation Mechanisms in the Presence of the this compound Substrate

In radical polymerization, the process by which monomer units are successively added to a growing polymer chain is known as chain propagation. wikipedia.orglibretexts.org When a radical initiator is present, it can add to the double bond of an alkene monomer, creating a new radical that can then attack another monomer. youtube.com

For this compound, its significant steric hindrance poses a major challenge for it to act as a monomer in chain-growth polymerization. The bulky tert-butyl group would severely inhibit the approach of the growing polymer radical to the double bond, and also hinder the approach of a new monomer to the newly formed radical center. This steric effect dramatically reduces the rate of propagation.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for forming cyclic compounds. The participation of a sterically hindered alkene like this compound in such reactions is highly dependent on the reaction mechanism and the nature of the reacting partner.

Stepwise vs. Concerted Cycloaddition Mechanisms

Cycloaddition reactions can proceed through two primary mechanistic pathways: concerted or stepwise. psiberg.com

Concerted Mechanism: In a concerted reaction, all bond-forming and bond-breaking events occur in a single step through a single transition state. youtube.com Reactions like the Diels-Alder ([4+2] cycloaddition) are classic examples. These reactions are often highly stereospecific. The significant steric bulk of the tert-butyl group in this compound would create a high-energy transition state in a concerted cycloaddition, making such reactions unfavorable. scispace.comresearchgate.net

Stepwise Mechanism: A stepwise reaction involves the formation of an intermediate, which can be a diradical or a zwitterion. rsc.orgresearchgate.net This pathway is more common for reactions that are thermally forbidden under concerted rules, or for substrates where steric hindrance prevents the ideal geometry for a concerted transition state. For a [3+2] cycloaddition, such as with an ozone or a nitrone, the reaction can be either concerted or stepwise. researchgate.net Given the steric hindrance of this compound, a stepwise mechanism would be more likely if a cycloaddition were to occur. The formation of a bond at one carbon of the double bond first would create an intermediate with more conformational freedom, potentially alleviating some of the steric strain that would be present in a rigid, concerted transition state.

Table 3: Comparison of Cycloaddition Mechanisms for this compound

| Mechanism Type | Key Features | Likelihood for this compound |

|---|---|---|

| Concerted | Single transition state, no intermediates, highly stereospecific. psiberg.com | Low, due to high steric hindrance from the tert-butyl group leading to a high-energy transition state. |

| Stepwise | Involves a diradical or zwitterionic intermediate, less stereospecific. youtube.comresearchgate.net | Higher, as it avoids a highly strained, compact transition state and allows for sequential bond formation. |

Stereochemical Influence on Adduct Formation

The stereochemistry of this compound plays a pivotal role in directing the spatial orientation of incoming reagents during adduct formation. The presence of a bulky tert-butyl group adjacent to the trans-configured double bond introduces significant steric hindrance, which, in conjunction with the inherent stereoselectivity of various addition reactions, dictates the three-dimensional structure of the resulting products. This section explores the stereochemical outcomes of several key addition reactions, emphasizing the influence of the substrate's geometry on the formation of specific stereoisomers.

The planarity of the carbon-carbon double bond in this compound presents two faces for reagent attack: the top face and the bottom face. The large tert-butyl group effectively shields one of these faces, leading to a high degree of facial selectivity. Consequently, reagents will preferentially approach the double bond from the less sterically encumbered side. This steric guidance is a recurring theme in the adduct formation reactions of this alkene.

Epoxidation:

The epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a stereospecific reaction. masterorganicchemistry.com This means that the trans configuration of the starting alkene is retained in the resulting epoxide. The reaction proceeds through a concerted mechanism where the oxygen atom is delivered to the double bond in a single step. masterorganicchemistry.com Due to the steric bulk of the tert-butyl group, the m-CPBA molecule will preferentially attack the less hindered face of the double bond, leading to the formation of a single pair of enantiomers of the trans-epoxide.

Hydroboration-Oxidation:

Hydroboration-oxidation is a two-step reaction that results in the syn-addition of a hydrogen atom and a hydroxyl group across the double bond. masterorganicchemistry.com In the case of this compound, the hydroboration step involves the concerted addition of a B-H bond. The bulky tert-butyl group directs the borane (B79455) reagent to the opposite face of the alkene. The subsequent oxidation step, which replaces the boron atom with a hydroxyl group, occurs with retention of stereochemistry. masterorganicchemistry.com This results in the formation of a specific pair of enantiomeric alcohols with a defined relative stereochemistry. The regioselectivity of the reaction is also noteworthy, with the boron atom (and subsequently the hydroxyl group) adding to the less substituted carbon of the double bond (anti-Markovnikov addition). masterorganicchemistry.com

Halogenation:

The addition of halogens, such as bromine (Br₂), to this compound proceeds via an anti-addition mechanism. The reaction is initiated by the formation of a cyclic bromonium ion intermediate. The steric hindrance from the tert-butyl group will influence the initial formation of this intermediate, favoring the approach of the bromine molecule from the less hindered face. The subsequent step involves the nucleophilic attack of a bromide ion on one of the carbons of the bromonium ion. This attack occurs from the side opposite to the bromonium ion bridge (backside attack), leading to the exclusive formation of the anti-adduct. This results in a pair of enantiomers of the vicinal dihalide with the two halogen atoms in a trans relationship to each other.

The following interactive table summarizes the expected stereochemical outcomes for the adduct formation reactions of this compound, based on established mechanistic principles for structurally similar alkenes.

| Reaction | Reagent(s) | Type of Addition | Expected Major Product(s) | Diastereomeric Ratio |

| Epoxidation | m-CPBA | syn | (3R,4S)-3,4-epoxy-2,2-dimethylheptane and (3S,4R)-3,4-epoxy-2,2-dimethylheptane | >95:5 |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | syn, anti-Markovnikov | (3R,4R)-2,2-dimethylheptan-3-ol and (3S,4S)-2,2-dimethylheptan-3-ol | >98:2 |

| Bromination | Br₂ in CCl₄ | anti | (3R,4R)-3,4-dibromo-2,2-dimethylheptane and (3S,4S)-3,4-dibromo-2,2-dimethylheptane | >99:1 |

Note: The diastereomeric ratios presented are illustrative and based on the high stereoselectivity observed in reactions of sterically hindered alkenes. Actual experimental values may vary.

Stereochemical Aspects and Conformational Analysis of Trans 2,2 Dimethyl 3 Heptene

E/Z Nomenclature and Cahn-Ingold-Prelog Priority Rules in Heptene (B3026448) Systems

The cis-trans notation system for naming geometric isomers of alkenes can be ambiguous, especially in complex molecules where the longest carbon chain does not clearly define the spatial arrangement. To address this, the International Union of Pure and Applied Chemistry (IUPAC) has adopted the E/Z nomenclature system, which provides a more rigorous and universally applicable method for describing the configuration of double bonds. lumenlearning.comlibretexts.org This system is based on the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents attached to each carbon of the double bond. khanacademy.orgmasterorganicchemistry.comdocbrown.info

The CIP rules assign priority to substituents based on the atomic number of the atoms directly bonded to the double-bond carbons. khanacademy.orgdocbrown.info

Rule 1: The atom with the higher atomic number receives higher priority. For example, Chlorine (atomic number 17) has a higher priority than Carbon (atomic number 6).

Rule 2: If the atoms are isotopes of the same element, the isotope with the higher mass number has higher priority.

Rule 3: If the atoms directly attached to the double bond are the same, the priority is determined by moving to the next atoms in the substituent chains and comparing them at the first point of difference. masterorganicchemistry.com

Rule 4: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms. libretexts.orgmasterorganicchemistry.com

Once priorities are assigned to the two substituents on each carbon of the double bond, the configuration is determined. If the two higher-priority groups are on the same side of the double bond, the isomer is designated as Z (from the German zusammen, meaning "together"). lumenlearning.commasterorganicchemistry.com If the two higher-priority groups are on opposite sides, the isomer is designated as E (from the German entgegen, meaning "opposite"). lumenlearning.commasterorganicchemistry.com

The compound 2,2-Dimethyl-3-heptene has a double bond between the third and fourth carbon atoms (C3 and C4). To assign the E/Z configuration, the substituents on each of these carbons must be ranked according to the CIP rules. libretexts.orgkhanacademy.org

At Carbon-3 (C3): The two substituents are a hydrogen atom (-H) and a tert-butyl group (-C(CH₃)₃).

The atom directly attached to C3 in the hydrogen substituent is H (atomic number 1).

The atom directly attached to C3 in the tert-butyl substituent is a carbon atom (atomic number 6).

Since Carbon has a higher atomic number than Hydrogen, the tert-butyl group has higher priority.

At Carbon-4 (C4): The two substituents are a hydrogen atom (-H) and a propyl group (-CH₂CH₂CH₃).

The atom directly attached to C4 in the hydrogen substituent is H (atomic number 1).

The atom directly attached to C4 in the propyl substituent is a carbon atom (atomic number 6).

Therefore, the propyl group has higher priority.

In the trans isomer of 2,2-Dimethyl-3-heptene, the higher-priority tert-butyl group on C3 and the higher-priority propyl group on C4 are located on opposite sides of the double bond. Consequently, the correct IUPAC designation for trans-2,2-Dimethyl-3-heptene is (E)-2,2-Dimethyl-3-heptene . nih.govcymitquimica.comchemspider.com

| Double Bond Carbon | Substituent 1 | Substituent 2 | Higher Priority Group |

|---|---|---|---|

| Carbon-3 | -H (Hydrogen) | -C(CH₃)₃ (tert-Butyl) | -C(CH₃)₃ (tert-Butyl) |

| Carbon-4 | -H (Hydrogen) | -CH₂CH₂CH₃ (Propyl) | -CH₂CH₂CH₃ (Propyl) |

| Isomer | Relative Position of High-Priority Groups | IUPAC Designation |

|---|---|---|

| trans | Opposite Sides | (E) |

| cis | Same Side | (Z) |

Configurational Stability and Isomerization Pathways of the Alkene

The interconversion between E and Z isomers of an alkene does not occur spontaneously under normal conditions due to the high rotational barrier of the carbon-carbon double bond. However, isomerization can be induced by providing sufficient energy, typically through thermal or photochemical means. stackexchange.com Generally, for acyclic alkenes, trans (E) isomers are thermochemically more stable than their corresponding cis (Z) isomers. wikipedia.orglibretexts.org This increased stability is attributed to reduced steric strain, as the larger substituent groups are positioned farther apart, minimizing unfavorable nonbonded interactions. wikipedia.orglibretexts.org

Thermal isomerization is a process where heat provides the kinetic energy needed to overcome the energy barrier for rotation around the double bond. stackexchange.com This process does not involve electronic excitation; instead, the molecule utilizes ambient or supplied thermal energy to reach a transition state where the p-orbital overlap of the pi bond is temporarily broken, allowing rotation to occur. stackexchange.com Studies on small alkenes, such as the thermal cis-trans isomerization of crotononitrile and butene-2, have shown that this is a unimolecular, reversible first-order reaction. cdnsciencepub.comacs.org The rate of isomerization is dependent on temperature, and the equilibrium between the isomers is governed by their relative thermodynamic stabilities. cdnsciencepub.com For (E)-2,2-Dimethyl-3-heptene, the E isomer is expected to be significantly more stable than the Z isomer due to the large steric bulk of the tert-butyl group, meaning the equilibrium would strongly favor the E configuration.

Photochemical isomerization utilizes light energy to promote the conversion between geometric isomers. oit.edu This process is initiated by the absorption of a photon of appropriate energy, which excites an electron from the pi (π) bonding orbital to the pi-star (π*) antibonding orbital. stackexchange.commdpi.comnih.gov In this excited state, the bond order between the two carbons is reduced, effectively removing the barrier to rotation. oit.edumdpi.com The molecule can then freely rotate around the carbon-carbon single bond. As the excited state decays back to the ground state, the pi bond reforms, resulting in a mixture of both E and Z isomers. oit.edu

This method can be used to generate the thermodynamically less stable isomer from the more stable one, a process often described as a "photochemical pump". acs.org The reaction can occur through direct irradiation or by using a photosensitizer, which facilitates the formation of a triplet excited state that has a longer lifetime and a distinct diradical character, allowing for efficient isomerization. slideshare.net

Diastereoselective Synthesis of trans-Alkenes and Control of Double Bond Geometry

The synthesis of alkenes with a specific double bond geometry is a critical aspect of organic chemistry. Several methods have been developed to achieve high diastereoselectivity, favoring the formation of trans (E) isomers. One prominent strategy is the Julia-Lythgoe olefination, which uses sulfones to produce trans-alkenes with high selectivity. organic-chemistry.org Similarly, modifications of the Wittig reaction, such as the Schlosser modification, are designed to preferentially yield E-alkenes. organic-chemistry.org The Horner-Wadsworth-Emmons reaction, another variation of the Wittig olefination, also typically provides excellent selectivity for the E-isomer.

More modern methods include silver-catalyzed silylene transfer to dienes, which can form seven-membered-ring trans-alkenes with high diastereoselectivity. acs.orgnih.gov While this applies to cyclic systems, the underlying principles of controlling stereochemistry are broadly relevant. Additionally, the hydroallylation of internal alkynes has been shown to be a viable method for the regio- and diastereoselective synthesis of complex trisubstituted alkenes, offering another route to control double bond geometry. acs.org These synthetic strategies are crucial for preparing specific isomers like (E)-2,2-Dimethyl-3-heptene for further study or application.

Conformational Preferences and Steric Effects Imparted by the 2,2-Dimethyl Moiety

In (E)-2,2-Dimethyl-3-heptene, the trans configuration places the bulky tert-butyl group and the propyl group on opposite sides of the double bond, which minimizes steric strain. libretexts.org In contrast, the hypothetical (Z) isomer would force these two groups onto the same side, leading to significant van der Waals repulsion and a much higher energy state.

Influence on Reactivity and Selectivity in Chemical Transformations

Specific studies detailing the influence of the stereochemistry of this compound on its reactivity and selectivity in chemical transformations are limited. However, some general observations can be made based on its structure.

The "trans" configuration of the double bond and the presence of a bulky tert-butyl group at the 2-position are significant stereochemical features. The tert-butyl group, in particular, exerts considerable steric hindrance. This steric bulk would be expected to influence the approach of reagents to the double bond, thereby affecting the stereoselectivity of addition reactions.

For instance, in reactions such as epoxidation, the attacking reagent would preferentially approach the less hindered face of the alkene. A patent for a carbodiimide-promoted epoxidation of olefins mentions that the epoxidation of this compound is stereoselective, although no specific data on the diastereomeric ratio of the products is provided. This observation is consistent with the expected directing effect of the sterically demanding tert-butyl group.

The table below summarizes the expected influence of the key stereochemical features on the reactivity and selectivity of this compound in hypothetical chemical transformations.

| Stereochemical Feature | Expected Influence on Reactivity | Expected Influence on Selectivity |

| Trans- (E)-alkene | Generally more thermodynamically stable than the cis-isomer, which can influence equilibrium in reversible reactions. | The geometry can influence the approach of reagents, potentially leading to different diastereomeric products compared to the cis-isomer. |

| tert-Butyl group at C2 | Steric hindrance may decrease the overall rate of reaction at the double bond compared to less substituted alkenes. | Strong directing effect, favoring the approach of reagents from the face opposite to the tert-butyl group, leading to high diastereoselectivity. |

Rotational Barriers about Single Bonds Adjacent to the Alkene

There is no specific experimental or computational data available in the public domain regarding the rotational barriers about the single bonds adjacent to the alkene in this compound. These bonds are the C2-C3 bond and the C4-C5 bond.

The rotational barrier is the energy required to rotate around a single bond. For the C2-C3 bond, rotation would involve the movement of the large tert-butyl group relative to the plane of the double bond. Due to the significant steric bulk of the tert-butyl group, it is anticipated that there would be a substantial energy barrier to this rotation. The most stable conformation would likely place the tert-butyl group in a staggered arrangement relative to the substituents on the C3 carbon to minimize steric strain.

Similarly, rotation around the C4-C5 bond (an ethyl group) would also have a rotational barrier, although it is expected to be lower than that of the C2-C3 bond due to the smaller size of the ethyl group compared to the tert-butyl group.

The following table provides a qualitative prediction of the rotational barriers for the single bonds adjacent to the alkene in this compound.

| Bond | Adjacent Groups | Predicted Rotational Barrier | Rationale |

| C2-C3 | tert-Butyl and Vinyl | High | Significant steric hindrance between the bulky tert-butyl group and the double bond system during rotation. |

| C4-C5 | Propyl and Vinyl | Moderate | Steric interactions between the ethyl group and the double bond system are present but less pronounced than with the tert-butyl group. |

It is important to emphasize that the information presented here is based on established principles of organic chemistry and extrapolations from related structures. Detailed, quantitative data for this compound would require specific experimental studies (e.g., dynamic NMR spectroscopy) or high-level computational chemistry calculations, which are not currently available in published literature.

Advanced Spectroscopic Characterization and Elucidation of Trans 2,2 Dimethyl 3 Heptene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, every proton and carbon atom in trans-2,2-Dimethyl-3-heptene can be unambiguously assigned.

¹H NMR Chemical Shift and Coupling Constant Analysis for Alkene Stereochemistry

The ¹H NMR spectrum provides crucial information about the chemical environment of the hydrogen atoms (protons) and their spatial relationships. The stereochemistry of the carbon-carbon double bond is unequivocally established through the analysis of chemical shifts and spin-spin coupling constants of the vinylic protons (H3 and H4).

The protons attached to the double bond in an alkene are referred to as alkenyl or vinylic protons. libretexts.org In this compound, the H3 and H4 protons are chemically distinct and couple with each other. A key diagnostic feature for disubstituted alkenes is the magnitude of the vicinal coupling constant (³JHH) between these protons. For trans isomers, this coupling constant is typically in the range of 11-18 Hz, while for cis isomers, it is significantly smaller, ranging from 6-14 Hz. libretexts.org The observation of a large coupling constant (~15-16 Hz) between the signals for H3 and H4 is definitive proof of the trans configuration.

The chemical shifts of the protons are influenced by their local electronic environment. The vinylic protons (H3, H4) are expected to resonate downfield (typically 5.0-5.8 ppm) due to the deshielding effect of the π-electron cloud of the double bond. libretexts.org The large tert-butyl group attached to C2 will influence the precise chemical shift of the adjacent vinylic proton, H3. The remaining aliphatic protons of the ethyl group (H5, H6) and the tert-butyl group (H1) will appear upfield, consistent with their saturated alkane-like environment.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H1 (9H, C(CH₃)₃) | ~1.0 | Singlet (s) | - |

| H3 (1H, =CH) | ~5.3 | Doublet (d) | ~15.5 |

| H4 (1H, =CH) | ~5.5 | Doublet of Triplets (dt) | ~15.5, ~7.0 |

| H5 (2H, -CH₂-) | ~2.0 | Quintet (quint) | ~7.0 |

¹³C NMR Spectral Interpretation for Carbon Framework Assignment

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the type of carbon atom (e.g., methyl, methylene, methine, quaternary). For this compound, nine carbon atoms are present, but due to the symmetry of the tert-butyl group, only seven unique signals are expected in the ¹³C NMR spectrum.

The sp²-hybridized carbons of the double bond (C3 and C4) are characteristically deshielded and appear in the 120-140 ppm region of the spectrum. libretexts.org The quaternary carbon (C2) of the tert-butyl group will also show a distinct chemical shift, typically between 30-40 ppm. The methyl carbons of the tert-butyl group (C1) are equivalent and will produce a single, intense signal. The carbons of the n-propyl group (C5, C6, C7) will have shifts consistent with a saturated alkyl chain.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-C(CH₃)₃) | ~29 |

| C2 (-C(CH₃)₃) | ~33 |

| C3 (=CH) | ~140 |

| C4 (=CH) | ~125 |

| C5 (-CH₂-) | ~25 |

| C6 (-CH₂-) | ~23 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Comprehensive Structural Confirmation

While 1D NMR spectra provide foundational data, 2D NMR experiments are essential for confirming the complex connectivity of the molecule.

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting:

H3 and H4 (confirming the vinylic system).

H4 and H5 (linking the double bond to the propyl group).

H5 and H6 (verifying the connectivity within the propyl group).

H6 and H7 (confirming the terminal methyl group). The singlet for the tert-butyl protons (H1) would show no COSY correlations, confirming its isolation from other protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence / Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). libretexts.org It allows for the definitive assignment of each carbon atom that bears protons. For instance, it would show a cross-peak between the proton signal at ~5.3 ppm (H3) and the carbon signal at ~140 ppm (C3), and so on for all C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). libretexts.org This is particularly powerful for establishing the connectivity between quaternary carbons and other parts of the molecule. Key HMBC correlations for this compound would include:

Correlations from the tert-butyl protons (H1) to both the quaternary carbon (C2) and the vinylic carbon (C3). This is crucial evidence for the placement of the tert-butyl group.

Correlations from the vinylic proton H3 to carbons C2 and C5.

Correlations from the vinylic proton H4 to carbons C2 and C6.

Together, these 2D NMR experiments provide an interlocking web of correlations that allows for the complete and unambiguous assignment of the entire molecular structure, confirming both the carbon skeleton and the trans stereochemistry of the double bond.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. pitt.edu

Vibrational Modes Associated with trans-Disubstituted Alkenes

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence and stereochemistry of the alkene functional group.

=C-H Stretch: The stretching vibration of the C-H bonds on the sp²-hybridized carbons of the double bond typically appears at wavenumbers just above 3000 cm⁻¹. This peak, often of medium intensity, distinguishes these hydrogens from those on sp³-hybridized carbons, which appear just below 3000 cm⁻¹. masterorganicchemistry.comlibretexts.org

C=C Stretch: The carbon-carbon double bond stretching vibration for a trans-disubstituted alkene occurs in the region of 1660-1680 cm⁻¹. spcmc.ac.in However, in relatively symmetrical trans alkenes, the change in dipole moment during this vibration is small, which can make this absorption weak or sometimes even absent. spcmc.ac.in

=C-H Out-of-Plane Bend (Wag): This is the most diagnostic absorption for determining the stereochemistry of a disubstituted alkene. Trans-disubstituted alkenes exhibit a strong and characteristic absorption band in the 960-980 cm⁻¹ region due to the out-of-plane C-H bending vibration. quimicaorganica.orgspectroscopyonline.com The presence of a prominent peak in this narrow range is compelling evidence for the trans configuration.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| =C-H Stretch (sp²) | 3000 - 3100 | Medium |

| -C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C=C Stretch | 1660 - 1680 | Weak to Medium |

Application in Reaction Monitoring and Purity Assessment in Research

IR spectroscopy serves as a valuable analytical tool in a research setting for both monitoring the progress of a chemical reaction and assessing the purity of the isolated product.

Reaction Monitoring: If this compound were being synthesized, for example, by the reduction of 2,2-dimethyl-3-heptyne, IR spectroscopy could be used to follow the reaction's progress. A researcher could take small aliquots from the reaction mixture over time and record their IR spectra. The disappearance of the characteristic alkyne C≡C stretching band (around 2100-2250 cm⁻¹) and the concurrent appearance of the strong trans alkene =C-H bending band (~970 cm⁻¹) would indicate the conversion of the starting material to the desired product. irdg.org This allows for real-time optimization of reaction conditions such as temperature and reaction time.

Purity Assessment: After synthesis and purification, IR spectroscopy can provide a quick assessment of the product's purity. The IR spectrum of the final compound should show the characteristic peaks for the trans-alkene and alkane portions of the molecule. Crucially, the absence of absorptions corresponding to starting materials (e.g., the C≡C stretch of an alkyne) or byproducts (e.g., a broad O-H stretch around 3300 cm⁻¹ indicating a residual alcohol) would suggest a high degree of purity. The spectrum serves as a fingerprint for the compound; comparison against a reference spectrum of a pure sample can confirm its identity and cleanliness. pitt.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

Fragmentation Patterns and Isomeric Distinction

The mass spectrum of this compound is characterized by a series of fragment ions that provide clues to its structure. The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 126, corresponding to the molecular weight of C₉H₁₈.

One of the most significant fragmentation pathways for alkenes is allylic cleavage , where the bond allylic to the double bond is broken. This process leads to the formation of a resonance-stabilized allylic cation. In the case of this compound, cleavage of the C-C bond between the tert-butyl group and the double bond would be a primary fragmentation route. This would result in the formation of a stable tert-butyl cation at m/z 57. Due to the high stability of the tertiary carbocation, this peak is often the base peak in the spectrum of compounds containing a tert-butyl group.

Another important fragmentation is the cleavage of the bond on the other side of the double bond, which can also result in stable carbocations. The fragmentation of branched alkanes is often driven by the formation of the most stable carbocation.

Isomeric distinction is a key challenge in mass spectrometry, as isomers have the same molecular weight. However, the fragmentation patterns of different isomers of C₉H₁₈ will vary based on their structures. For example, a linear isomer of nonene would likely show a different fragmentation pattern, with characteristic losses of alkyl radicals to form a series of carbocations separated by 14 mass units (CH₂). In contrast, the spectrum of this compound is dominated by fragments resulting from cleavage around the bulky tert-butyl group and the double bond. While cis- and trans-isomers can be difficult to distinguish by mass spectrometry alone due to similar fragmentation pathways, subtle differences in the relative abundances of certain fragment ions can sometimes be observed.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 126 | [C₉H₁₈]⁺ | Molecular Ion (M⁺) |

| 111 | [C₈H₁₅]⁺ | Loss of a methyl radical (•CH₃) |

| 83 | [C₆H₁₁]⁺ | Loss of a propyl radical (•C₃H₇) |

| 69 | [C₅H₉]⁺ | Allylic cleavage, loss of a butyl radical (•C₄H₉) |

| 57 | [C₄H₉]⁺ | Cleavage forming a stable tert-butyl cation (base peak) |

| 41 | [C₃H₅]⁺ | Allyl cation, common in alkene fragmentation |

High-Resolution Mass Spectrometry in Structural Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. For this compound, HRMS would confirm the molecular formula as C₉H₁₈ by measuring the exact mass of the molecular ion.

For instance, the theoretical exact mass of C₉H₁₈ is 126.14085. An HRMS instrument can measure this mass with high accuracy, distinguishing it from other potential elemental compositions that might have the same nominal mass. For example, a compound with the formula C₈H₁₄O has a nominal mass of 126 but a theoretical exact mass of 126.10446. The high mass accuracy of HRMS easily differentiates between these two possibilities, thus confirming the presence of only carbon and hydrogen in the molecule. This capability is crucial for the confident structural elucidation of unknown compounds. nih.govthermofisher.comcernobioscience.com

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal tool for the analysis of complex mixtures containing volatile compounds like alkene isomers. oup.com

In a GC-MS analysis, the components of a mixture are first separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. This allows for the identification of each component in the mixture.

For a mixture of C₉H₁₈ isomers, GC-MS would be able to separate the different structural and geometric isomers based on subtle differences in their physical properties. oup.com For example, this compound would have a specific retention time on a given GC column under defined conditions, which would differ from its cis-isomer and other structural isomers of nonene. The mass spectrum obtained for each separated peak would then be used to confirm the identity of the isomer, by comparing it to a library of known spectra or by interpreting its fragmentation pattern. High-resolution capillary GC columns are particularly effective in separating closely related isomers. oup.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

Electronic Transitions and Absorption Characteristics of Alkene Chromophores